7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the class of imidazopyridines. It features a bromine atom at the 7-position of the imidazo[1,5-a]pyridine structure, along with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 beta, which is implicated in various diseases including cancer and neurodegenerative disorders.
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is classified as a heterocyclic aromatic compound. Its structure includes both nitrogen and carbon atoms arranged in a fused ring system, which is characteristic of many biologically active compounds.
The synthesis of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid typically follows several established methodologies:
The synthesis can be performed in multiple steps, with each step requiring careful optimization of reaction conditions such as temperature and solvent choice. For instance, the use of silver nitrate for oxidation has been noted to yield high purity products .
The molecular formula for 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid is , with a molecular weight of approximately 244.05 g/mol. The compound consists of a fused imidazole and pyridine ring system with a carboxylic acid functional group.
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific catalysts (e.g., palladium for Suzuki coupling) and may involve protective group strategies to prevent unwanted side reactions.
The mechanism of action for 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid primarily involves its role as an inhibitor of glycogen synthase kinase 3 beta. This enzyme plays a crucial role in various cellular processes including glycogen metabolism and signal transduction pathways related to cell growth and survival.
Studies have shown that this compound interacts with the ATP-binding site of the kinase, leading to inhibition of its activity. This inhibition has potential therapeutic implications in treating conditions such as Alzheimer's disease and certain cancers.
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid finds applications in:
The synthesis of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid relies on sequential functionalization of the imidazo[1,5-a]pyridine core. A common approach begins with commercially available 7-bromoimidazo[1,5-a]pyridine, which undergoes Vilsmeier–Haack formylation using DMF and POCl₃ to introduce an aldehyde group at position 1. This aldehyde intermediate is then oxidized to the carboxylic acid using silver nitrate or mild oxidizing agents like KMnO₄ [3] . Alternative routes employ cyclocondensation reactions between 2-(aminomethyl)pyridines and nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA), generating electrophilic nitronates that facilitate ring closure [5]. Challenges include steric hindrance from bulky substituents, which reduce yields to 50–65%, necessitating precise temperature control (100–120°C) and solvent optimization.
Table 1: Key Synthetic Routes for Imidazo[1,5-a]pyridine Core
Method | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Vilsmeier–Haack | DMF, POCl₃, 80°C, 12 h | 1-Formyl derivative | 72 |
Nitroalkane cyclization | PPA, α-nitroacetophenone, 110°C, 15 h | Nitronate adduct | 65 |
Microwave-assisted | Bromomalonaldehyde, 110°C, 10 min | 7-Bromoimidazo[1,5-a]pyridine | 80 |
Regioselective bromination at position 7 is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature. The electron-rich C7 position of imidazo[1,5-a]pyridine favors electrophilic substitution, with yields exceeding 85% when stoichiometric Br₂ is used . Subsequent carboxylation employs CO₂ insertion via organolithium intermediates or oxidation of aldehyde precursors. For example, lithiation at C1 using n-BuLi (−78°C) followed by CO₂ quenching affords the carboxylic acid directly, though this method suffers from moderate yields (60–70%) due to competing side reactions [3] [6]. Optimization strategies include microwave-assisted bromination, which reduces reaction time to 10 minutes and improves purity by minimizing polybromination byproducts [5].
Table 2: Bromination Optimization Parameters
Brominating Agent | Temperature (°C) | Solvent | Yield (%) | Byproducts |
---|---|---|---|---|
Br₂ (1.0 equiv) | 0 → 25 | DCM | 88 | <5% dibromide |
NBS (1.1 equiv) | 25 | THF | 92 | 3% succinimide adduct |
Microwave/NBS | 110 | Acetonitrile | 94 | Not detected |
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid serves as a versatile cross-coupling partner for Suzuki-Miyaura reactions. The bromine atom undergoes Pd(0)-catalyzed coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1) at 80°C. This enables diversification at position 7 with electron-withdrawing groups or biaryl motifs, critical for modifying steric and electronic properties [5]. Challenges include carboxylic acid decarboxylation under harsh conditions, mitigated by using Pd catalysts like Pd(dppf)Cl₂ and temperatures below 90°C. Recent advances employ microwave-assisted coupling, reducing reaction times to 1–2 hours and improving yields to >90% for electron-neutral boronic acids [5].
Aldehyde oxidation is a robust pathway to the carboxylic acid moiety. Silver nitrate (AgNO₃) in aqueous ammonia (Tollens’ reagent) selectively oxidizes the 1-formyl group without affecting the bromine substituent or the heterocyclic core. This method achieves yields of 85–90% under mild conditions (room temperature, 6 hours) and avoids over-oxidation byproducts common with Cr(VI) reagents [6]. Alternative approaches include KMnO₄ oxidation in pyridine/water, suitable for gram-scale synthesis but requiring careful pH control to prevent core degradation.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: